molecular formula C9H8Br2O2 B1630638 Methyl 3,5-dibromo-4-methylbenzoate CAS No. 74896-66-5

Methyl 3,5-dibromo-4-methylbenzoate

Cat. No. B1630638
CAS RN: 74896-66-5
M. Wt: 307.97 g/mol
InChI Key: SRLAXDDPVYZYNI-UHFFFAOYSA-N
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Description



  • Methyl 3,5-dibromo-4-methylbenzoate is a chemical compound with the molecular formula C~9~H~8~Br~2~O~2~.

  • It is a solid compound with a melting point of 88-90°C .

  • The IUPAC name for this compound is methyl 3,5-dibromo-4-methylbenzoate .

  • The compound is often used in laboratory research and chemical synthesis.





  • Synthesis Analysis



    • The synthesis of Methyl 3,5-dibromo-4-methylbenzoate involves bromination of 4-methylbenzoic acid using bromine or a brominating agent.

    • The reaction typically occurs at the para position (position 4) of the methyl group on the benzene ring.





  • Molecular Structure Analysis



    • The molecular formula of Methyl 3,5-dibromo-4-methylbenzoate is C~9~H~8~Br~2~O~2~.

    • The compound consists of a benzene ring with two bromine atoms (at positions 3 and 5) and a methyl ester group (CO~2~CH~3~) attached to the benzene ring.

    • The 3D structure of the compound can be visualized using molecular modeling software.





  • Chemical Reactions Analysis



    • Methyl 3,5-dibromo-4-methylbenzoate can undergo various chemical reactions, including ester hydrolysis, nucleophilic substitution, and reduction reactions.

    • For example, it can react with strong bases to form the corresponding carboxylic acid and alcohol.





  • Physical And Chemical Properties Analysis



    • Melting Point : 88-90°C (lit.)

    • Solubility : Soluble in organic solvents like acetone, chloroform, and ethyl acetate.

    • Appearance : Solid crystalline powder.

  • Scientific Research Applications

    Single Crystal and Theoretical Analysis of Methyl 4-Hydroxybenzoate

    Methyl 4-hydroxybenzoate, known as methyl paraben, is used as an antimicrobial agent in cosmetics, personal care products, and as a food preservative. The study detailed the crystal structure, Hirshfeld surface analysis for intermolecular interactions, and computational calculations including Hartree Fock (HF) and Density Functional Theory (DFT) methods. The chemical quantum parameters derived from this study highlight the pharmaceutical activity of the molecule, suggesting a broader implication for similar compounds in pharmaceutical applications (Sharfalddin et al., 2020).

    Synthesis and Antioxidant Activity of Novel Compounds

    A study focused on the synthesis and evaluation of new compounds for antioxidant activities, which are crucial in reducing oxidative stress, a factor in various diseases. Although not directly related to Methyl 3,5-dibromo-4-methylbenzoate, this research demonstrates the importance of synthesizing and analyzing compounds for potential health benefits (Yüksek et al., 2015).

    Neuroprotective Effects of Related Compounds

    The neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage in human neuroblastoma cells were investigated, showcasing the potential of methylated benzoates in protecting against cellular damage. This study highlights the relevance of chemical modifications on benzoate compounds for enhancing biological activity (Cai et al., 2016).

    Application in High-Temperature Proton-Conducting Polymer Electrolyte

    Research on imidazole and 1-methyl imidazole as additives in polybenzimidazole equilibrated with phosphoric acid for high-temperature proton-conducting polymer electrolyte applications shows the versatility of such compounds in technological applications, such as fuel cells (Schechter & Savinell, 2002).

    Electrochemical Study for Electro-Organic Synthesis

    An electrochemical study of catechol and its derivatives, including those with modifications on the benzene ring similar to Methyl 3,5-dibromo-4-methylbenzoate, demonstrates the utility of these compounds in electro-organic synthesis, leading to new organic materials (Golabi & Nematollahi, 1997).

    Safety And Hazards

    The compound may irritate eyes, skin, and respiratory tract. Avoid contact and inhalation.



  • Future Directions



    • Further research could explore the compound’s applications in drug synthesis, material science, or other fields.

    • Investigate its reactivity with various nucleophiles and electrophiles.

    • Explore potential biological activities or pharmacological properties.




    Remember that this analysis is based on available data, and further research may provide additional insights. If you need more specific details or have any other questions, feel free to ask! 😊


    properties

    IUPAC Name

    methyl 3,5-dibromo-4-methylbenzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H8Br2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SRLAXDDPVYZYNI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1Br)C(=O)OC)Br
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H8Br2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10347630
    Record name Methyl 3,5-dibromo-4-methylbenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10347630
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    307.97 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 3,5-dibromo-4-methylbenzoate

    CAS RN

    74896-66-5
    Record name Methyl 3,5-dibromo-4-methylbenzoate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=74896-66-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Methyl 3,5-dibromo-4-methylbenzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10347630
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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